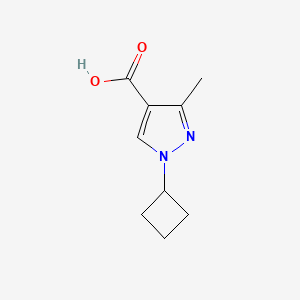
1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound. It is characterized by a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The compound also contains a cyclobutyl group and a methyl group attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring with a cyclobutyl group and a methyl group attached to it . The exact position of these groups on the pyrazole ring and their orientation could influence the properties and reactivity of the molecule.Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid serves as a versatile intermediate in the synthesis of a broad range of chemical derivatives, illustrating its significance in organic synthesis. It has been utilized in reactions to produce various compounds through processes such as Claisen condensation, cyclization, and deamination reactions. For instance, improved synthesis methods have significantly enhanced the yield of 1H-pyrazole-4-carboxylic acid, underlining advancements in synthetic efficiency (Dong, 2011).
Biomedical Research
In biomedical research, pyrazole derivatives, including those related to this compound, have demonstrated potential as anticancer agents. Organometallic complexes, for instance, have been synthesized and studied for their cytotoxicity against human cancer cells, showcasing the potential therapeutic applications of these compounds. This includes research into compounds known as potential cyclin-dependent kinase (Cdk) inhibitors, a critical target in cancer therapy (Stepanenko et al., 2011).
Structural and Spectral Analysis
The structural and spectral analysis of pyrazole derivatives is pivotal for understanding their chemical properties and potential applications. Studies combining experimental and theoretical approaches have elucidated the molecular structure of various pyrazole-4-carboxylic acid derivatives. For example, research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has provided insight into its molecular configuration through spectroscopic data and computational methods, aiding in the exploration of its electronic properties and reactivity (Viveka et al., 2016).
Catalysis and Materials Science
The role of pyrazole derivatives extends into catalysis and materials science, where their unique chemical properties facilitate the development of novel materials and catalytic processes. The synthesis of coordination polymers and complexes using pyrazole-dicarboxylate acid derivatives illustrates the application of these compounds in creating materials with potential optical, electronic, and catalytic functionalities. This includes the assembly of coordination polymers with diverse structures and properties, which could have implications for future materials science research and applications (Radi et al., 2015).
Propriétés
IUPAC Name |
1-cyclobutyl-3-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(9(12)13)5-11(10-6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQFPBQPDHDKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
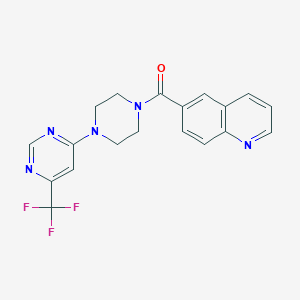
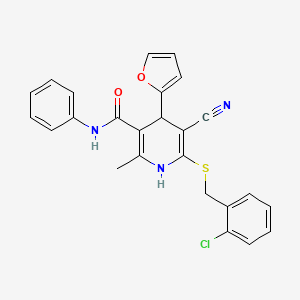



![N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide](/img/structure/B2832733.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832736.png)
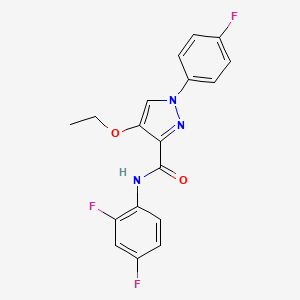
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2832741.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide](/img/structure/B2832742.png)
![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]propanamide](/img/structure/B2832743.png)
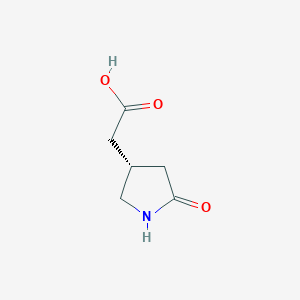
![N-(3-methoxybenzyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2832746.png)
![1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-5-methoxy-2,3-dihydro-1H-indole](/img/structure/B2832747.png)
